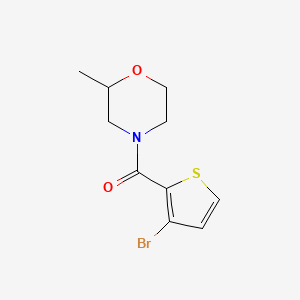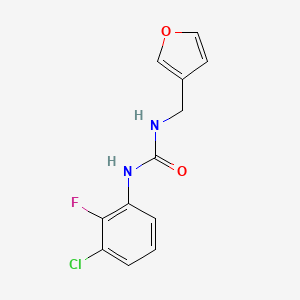
1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors and has shown promising results in the treatment of various cancers and autoimmune disorders.
作用機序
1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea is a selective inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK plays a crucial role in the proliferation and survival of B-cells, and its dysregulation has been linked to various B-cell malignancies. 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have potent anti-tumor activity in various preclinical models of cancer. It has also been shown to have immunomodulatory effects, including the inhibition of T-cell activation and cytokine production. Additionally, 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of various autoimmune disorders, including rheumatoid arthritis and lupus.
実験室実験の利点と制限
One of the major advantages of 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea is its selectivity for BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. Additionally, 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have good oral bioavailability and pharmacokinetic properties, which make it a suitable candidate for clinical development. However, one of the limitations of 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea is its potential for off-target effects, which may limit its therapeutic window.
将来の方向性
There are several future directions for research on 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea. One area of research is the development of combination therapies that target multiple kinases in the immune system. Another area of research is the investigation of 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea in the treatment of other diseases, including autoimmune disorders and viral infections. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea and to identify biomarkers that can predict response to therapy.
合成法
The synthesis of 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea involves a series of chemical reactions that result in the formation of the final product. The synthesis process is complex and involves the use of various reagents and catalysts. The most commonly used method for the synthesis of 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 3-chloro-2-fluoroaniline with furan-3-carboxaldehyde in the presence of a base to form the intermediate, which is then treated with urea to obtain the final product.
科学的研究の応用
1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea has been extensively researched for its potential therapeutic applications. It has been shown to inhibit various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a crucial role in the immune system and are often dysregulated in various diseases, including cancer and autoimmune disorders.
特性
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c13-9-2-1-3-10(11(9)14)16-12(17)15-6-8-4-5-18-7-8/h1-5,7H,6H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSNKLNGHQVPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)NC(=O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

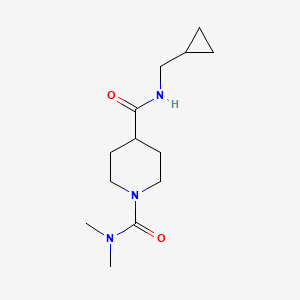
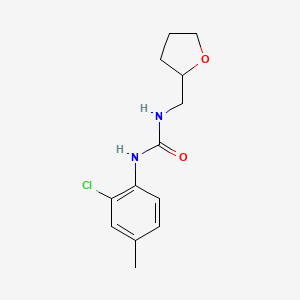
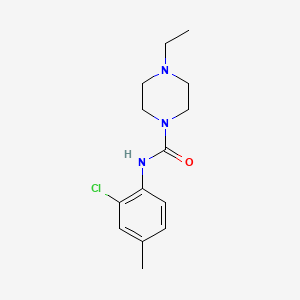
![(1,5-dimethylpyrazol-4-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526559.png)
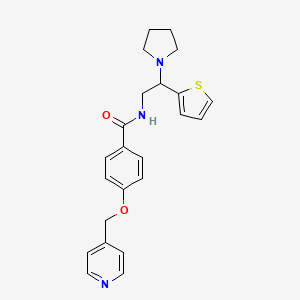
![5-[(3-Ethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7526575.png)

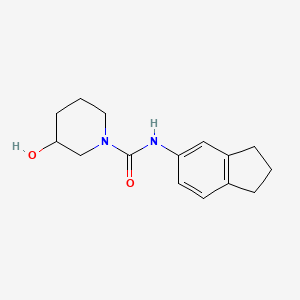

![4-[(3-Ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7526603.png)
![3-[2-(Methoxymethyl)phenyl]-1,1-dimethylurea](/img/structure/B7526618.png)
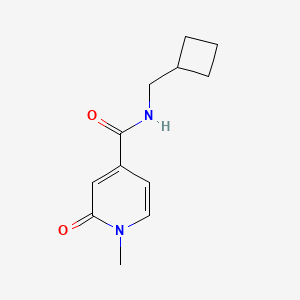
![N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7526644.png)
